N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide
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Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms
Mechanism of Action
Target of Action
Oxadiazole derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets.
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets in various ways, often by binding to specific enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
For instance, some oxadiazole derivatives have been found to inhibit enzymes involved in cancer cell proliferation , suggesting that they may affect pathways related to cell growth and division.
Pharmacokinetics
The compound’s oxadiazole core is known to be a physiologically active heterocyclic compound, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Some oxadiazole derivatives have been found to exhibit anticancer activity, with ic50 values observed for in-vitro anti-cancer activities against certain cell lines . This suggests that the compound may have cytotoxic effects on cancer cells.
Biochemical Analysis
Biochemical Properties
The 1,3,4-oxadiazole ring in N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide is known to interact with various enzymes, proteins, and other biomolecules Specific interactions of this compound with enzymes or proteins have not been reported yet
Cellular Effects
1,3,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Therefore, it is possible that this compound may also have similar effects on cells.
Molecular Mechanism
1,3,4-oxadiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide typically involves the following steps:
Formation of 5-ethyl-1,3,4-oxadiazole: This can be achieved by cyclization of benzophenone hydrazide followed by nucleophilic alkylation.
Coupling with 3-methoxybenzamide: The oxadiazole intermediate is then reacted with 3-methoxybenzamide under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound has been investigated for its anticancer properties.
Industry: It can be utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide can be compared with other similar compounds, such as:
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine: This compound has a similar oxadiazole structure but differs in the substituents and functional groups.
1,2,4-oxadiazoles: These compounds are also known for their biological activities and can be used as anti-infective agents.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which set it apart from other oxadiazoles.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-16-20-21-18(24-16)12-7-9-14(10-8-12)19-17(22)13-5-4-6-15(11-13)23-2/h4-11H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBQKBPJZRNBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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